BX471

Descripción general

Descripción

Aplicaciones Científicas De Investigación

BX 471 tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como un compuesto modelo para estudiar el comportamiento de los antagonistas CCR1.

Biología: Investigado por su papel en la modulación de las respuestas inmunitarias y los procesos inflamatorios.

Medicina: Explorado como un posible agente terapéutico para tratar enfermedades autoinmunes como la esclerosis múltiple y la artritis reumatoide.

Industria: Utilizado en el desarrollo de nuevos fármacos que se dirigen a los receptores de quimiocinas .

Mecanismo De Acción

BX 471 ejerce sus efectos uniéndose selectivamente al receptor 1 de quimiocina CC (CCR1), inhibiendo así la interacción de CCR1 con sus ligandos naturales, como la proteína inflamatoria de macrófagos 1 alfa (MIP-1α), regulada sobre la activación, normal T célula expresada y secretada (RANTES), y proteína quimiotáctica de monocitos 3 (MCP-3). Esta inhibición previene los eventos de señalización posteriores que conducen a la inflamación y la migración de células inmunitarias .

Análisis Bioquímico

Biochemical Properties

BX471 exhibits high affinity for CCR1, with a Ki value of 1 nM, demonstrating 250-fold selectivity for CCR1 over other chemokine receptors such as CCR2, CCR5, and CXCR4 . It displaces the endogenous CCR1 ligands MIP-1α, RANTES, and MCP-3, thereby inhibiting CCR1-mediated effects in leukocytes, including calcium mobilization and migration .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to mitigate IL-1β-induced aging in chondrocytes, downregulate the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and matrix metalloproteinase 13 (MMP13), and alleviate the IL-1β-induced decrease in anabolic indices . In a mouse model of allergic rhinitis, this compound treatment significantly relieved sneezing and nasal-rubbing behaviors, downregulated the expression of nasal proinflammatory factors, and suppressed protein levels of tumor necrosis factor alpha (TNF-α) and NF-kB .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by blocking CCR1. This leads to the inhibition of CCR1-mediated signaling pathways, which in turn can influence various cellular processes. For example, in a study of osteoarthritis in mice, this compound was found to inhibit the MAPK signaling pathway and activate PPAR-γ, thereby reducing the inflammatory response, alleviating cartilage aging, and retarding degeneration .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects on cellular function. For instance, in a study of sepsis induced by cecal ligation and puncture, treatment with this compound significantly protected mice against lung and liver injury by attenuating MPO activity, an indicator of neutrophil recruitment in lungs and livers, and attenuating lung and liver morphological changes in histological sections .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models at different dosages. For example, in a mouse model of MPTP-induced nigrostriatal degeneration, this compound treatments were performed intraperitoneally at a dose of 3 mg/kg, 10 mg/kg, and 30 mg/kg, starting 24 h after the last injection of MPTP and continuing for 7 days .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

BX 471 se sintetiza a través de un proceso de varios pasos que involucra la reacción del ácido 4-clorofenoxiacético con cloruro de tionilo para formar cloruro de 4-clorofenoxiacetilo. Este intermedio se hace reaccionar luego con 1-(4-fluorobencil)-2-metilpiperazina para formar el producto deseado. Las condiciones de reacción típicamente implican el uso de solventes orgánicos como diclorometano y catalizadores como trietilamina .

Métodos de Producción Industrial

La producción industrial de BX 471 sigue rutas sintéticas similares pero a mayor escala. El proceso involucra optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Técnicas como la cromatografía líquida de alta resolución (HPLC) se emplean para asegurar que la pureza del compuesto supere el 98% .

Análisis De Reacciones Químicas

Tipos de Reacciones

BX 471 experimenta diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno, típicamente utilizando agentes oxidantes como permanganato de potasio.

Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno, a menudo utilizando agentes reductores como hidruro de aluminio y litio.

Sustitución: Esta reacción involucra el reemplazo de un grupo funcional por otro, comúnmente utilizando reactivos como hidróxido de sodio.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Hidruro de aluminio y litio en éter anhidro.

Sustitución: Hidróxido de sodio en solución acuosa.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen diversos derivados de BX 471, como análogos hidroxilados, reducidos y sustituidos .

Comparación Con Compuestos Similares

Compuestos Similares

ZK-811752: Otro antagonista CCR1 con propiedades similares.

BX-741: Un compuesto estructuralmente relacionado con una selectividad comparable para CCR1 sobre otros receptores de quimiocinas

Singularidad

BX 471 destaca por su alta selectividad para CCR1, exhibiendo una selectividad 250 veces mayor sobre otros receptores de quimiocinas como CCR2, CCR5 y CXCR4. Esta alta selectividad lo convierte en una herramienta valiosa para estudiar los procesos mediados por CCR1 y desarrollar terapias dirigidas .

Propiedades

IUPAC Name |

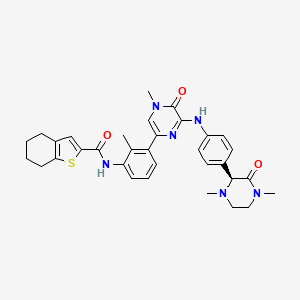

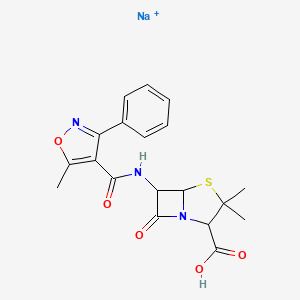

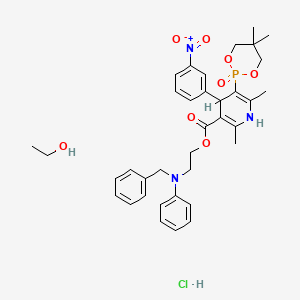

[5-chloro-2-[2-[(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClFN4O3/c1-14-11-26(12-15-2-5-17(23)6-3-15)8-9-27(14)20(28)13-30-19-7-4-16(22)10-18(19)25-21(24)29/h2-7,10,14H,8-9,11-13H2,1H3,(H3,24,25,29)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYASZNUFDVMFH-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176164 | |

| Record name | BX-471 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217645-70-0 | |

| Record name | BX-471 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217645700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BX-471 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 217645-70-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BX-471 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76K17ZG4ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of BX471?

A1: this compound acts as a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1). [, , , , ]

Q2: How does this compound interact with CCR1?

A2: this compound competitively binds to CCR1, preventing the binding of its natural chemokine ligands, such as macrophage inflammatory protein-1α (MIP-1α), RANTES (CCL5), and monocyte chemotactic protein-3 (MCP-3). [, , ]

Q3: What are the downstream consequences of this compound binding to CCR1?

A3: this compound binding to CCR1 inhibits various CCR1-mediated cellular processes, including:- Calcium mobilization within cells []- Increase in extracellular acidification rate []- CD11b expression []- Leukocyte migration [, ]- Production of CCL5 by activated macrophages []

Q4: What are the therapeutic implications of inhibiting CCR1 with this compound?

A4: CCR1 inhibition by this compound has demonstrated therapeutic potential in preclinical models of various inflammatory and autoimmune diseases. These include:- Reduction of disease severity in a rat experimental allergic encephalomyelitis model of multiple sclerosis [, ]- Protection against acute pancreatitis-associated lung injury in mice []- Attenuation of systemic inflammatory response during sepsis in mice []- Improvement of lupus nephritis in MRL-Fas(lpr) mice [, ]- Prolonged survival in collagen 4A3-deficient mice with Alport disease [, ]- Reduced renal fibrosis after unilateral ureter ligation in mice [, ]- Attenuation of left ventricular remodeling following myocardial ischemia and reperfusion in a murine model [, ]- Reduced LPS-induced acute lung injury by inhibiting M1 phenotype macrophage polarization []- Decreased tumor growth and metastasis in hepatocellular carcinoma models []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C21H24ClFN4O3•HCl. Its molecular weight is 457.35 g/mol (free base) and 493.81 g/mol (hydrochloride salt).

Q6: Is there any spectroscopic data available for this compound?

A6: While the provided research abstracts don't explicitly mention specific spectroscopic data for this compound, such information would typically be found in publications focusing on its chemical synthesis and characterization.

A: The provided research focuses on the biological activity of this compound as a CCR1 antagonist. Information regarding its material compatibility and stability, catalytic properties, and applications in computational chemistry beyond its use in virtual screening [] would require further investigation and consultation of specialized literature.

Q7: How do structural modifications of this compound affect its activity and selectivity?

A7: While the provided abstracts don't delve into specific SAR studies for this compound, it is mentioned that the compound was discovered through high-capacity screening followed by chemical optimization. [] This implies that structural modifications were explored to enhance its potency and selectivity for CCR1. Detailed SAR studies are likely published in medicinal chemistry journals.

Q8: What is known about the stability of this compound and its formulation?

A8: The provided research primarily focuses on the biological effects of this compound. Information about its stability under various conditions and formulation strategies to improve its stability, solubility, or bioavailability would likely be found in preclinical and pharmaceutical development publications.

A8: The provided abstracts, focusing on the research and development phase of this compound, do not provide details on specific SHE regulations. Compliance with SHE regulations is paramount throughout a drug's development lifecycle and would be addressed in relevant documentation and regulatory submissions.

Q9: What is the bioavailability of this compound?

A9: this compound has been shown to be orally active with a bioavailability of 60% in dogs. []

Q10: What is the duration of action of this compound?

A10: The duration of action can vary depending on the dosage, route of administration, and the specific disease model. Further research is needed to determine the precise duration of action in different clinical settings.

Q11: What in vitro assays have been used to assess this compound's activity?

A11: Various in vitro assays have been employed to evaluate this compound, including:- Competitive ligand binding assays to assess its affinity for CCR1 [, ]- Calcium mobilization assays to measure its ability to block CCR1 activation [, ]- Chemotaxis assays to determine its capacity to inhibit leukocyte migration [, , ]- Cell-based assays to evaluate its impact on osteoclast formation and myeloma cell adhesion [, ]

Q12: What animal models have been used to study the effects of this compound?

A12: this compound has been studied in various animal models, including:- Rat experimental allergic encephalomyelitis (EAE) model of multiple sclerosis [, ]- Mouse model of acute pancreatitis []- Mouse model of cecal ligation and puncture-induced sepsis []- MRL-Fas(lpr) mice, a model of lupus nephritis [, ]- Collagen 4A3-deficient mice, a model of Alport disease [, ]- Mouse model of unilateral ureteral obstruction (UUO) [, ]- Murine model of myocardial ischemia/reperfusion [, ]- LPS-induced acute lung injury mouse model []- Immune-deficient and immune-complement mice models of hepatocellular carcinoma []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

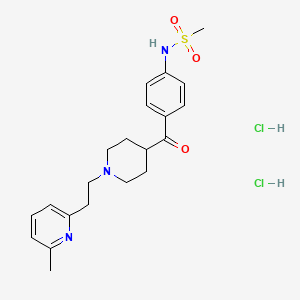

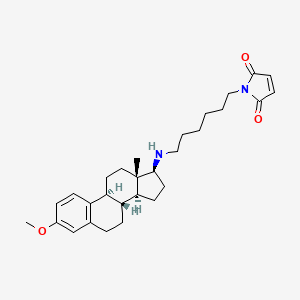

![N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663580.png)